molecular formula C16H23N3O2 B2913575 2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034225-20-0

2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No. B2913575
CAS RN: 2034225-20-0
M. Wt: 289.379
InChI Key: JOOQDQDPMWDHKO-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid, also known as DAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAC belongs to the class of spirocyclic compounds and has a unique structure that makes it an interesting molecule for drug development.

Scientific Research Applications

Azelaic Acid in Dermatological Research

Azelaic acid, a naturally occurring dicarboxylic acid, has been demonstrated to be effective in treating various skin conditions, including acne and hyperpigmentary disorders. Its mechanism of action involves selective cytotoxic effects on hyperactive or abnormal melanocytes and potentially on malignant melanocytes, suggesting a role in inhibiting cutaneous malignant melanoma progression. This highlights the therapeutic potential of carboxylic acids in dermatology and oncology (Fitton & Goa, 1991).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids have been studied for their inhibitory effects on microbes, including Escherichia coli and Saccharomyces cerevisiae. This inhibition is significant for the preservation of food and the design of microbial-based production processes, offering insights into the development of robust microbial strains for industrial applications (Jarboe et al., 2013).

Lactic Acid in Biotechnological Routes

Lactic acid serves as a precursor for a variety of chemicals, demonstrating the versatility of carboxylic acids in green chemistry and biotechnological applications. Its conversion into products like pyruvic acid, acrylic acid, and lactate esters showcases the potential for sustainable production of industrial chemicals from renewable resources (Gao et al., 2011).

Salicylic Acid in Medical History

The development of salicylic acid into aspirin underscores the importance of carboxylic acids in pharmaceutical development. Aspirin's role as an anti-inflammatory, analgesic, and antiplatelet agent exemplifies the transformation of natural compounds into foundational medicines, highlighting the chemical modifications that can enhance therapeutic efficacy and tolerability (McKee et al., 2002).

Medium-Chain Dicarboxylic Acids in Nylon Production

Medium-chain dicarboxylic acids (MDCAs) are crucial for producing nylon materials, representing the intersection of carboxylic acid chemistry with material science. The microbial production of MDCAs for nylons such as nylon 5,6, and nylon 6,6 illustrates the potential for bio-based routes to replace traditional chemical synthesis in manufacturing (Li et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, have been found to selectively inhibit thefibroblast growth factor receptor 4 (FGFR4) . FGFR4 plays a crucial role in cell division and regulation of cell growth and maturation.

Mode of Action

Similar compounds have been shown to inhibit fgfr4, likely by binding to the receptor and preventing it from activating its downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFR4 can affect several biochemical pathways. FGFR4 is involved in the regulation of cell growth and division, so its inhibition can lead to decreased cell proliferation. This can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a major problem .

Result of Action

The inhibition of FGFR4 by similar compounds has been shown to have strong anti-proliferative activity against certain cell lines, such as hepatocellular carcinoma (HCC) cell lines . This suggests that the compound could potentially be used in the treatment of certain types of cancer.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-8-12(2)18-15(17-11)19-9-13(14(20)21)16(10-19)6-4-3-5-7-16/h8,13H,3-7,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOQDQDPMWDHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C3(C2)CCCCC3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

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